MRT-10 vs. SANT-1: Potency and Chemotype Differentiation for Mechanistic Studies
MRT-10 (acylthiourea) exhibits micromolar binding affinity (IC50 = 0.5 μM for Bodipy-cyclopamine displacement in HEK293 cells expressing mouse Smo) [1], whereas SANT-1 (a structurally distinct Smo antagonist) demonstrates nanomolar affinity (Kd = 1.2 nM, IC50 = 20 nM in Shh-LIGHT2 assays) . This ~250-fold potency difference is accompanied by distinct binding modes and resistance profiles . MRT-10's lower potency and unique acylthiourea scaffold make it suitable for studying Smo antagonism in contexts where high potency is not required or where chemical scaffold diversity is the primary selection criterion (e.g., cross-screening against resistant mutants).
| Evidence Dimension | Smo binding affinity (Bodipy-cyclopamine displacement) |
|---|---|
| Target Compound Data | IC50 = 0.5 μM |
| Comparator Or Baseline | SANT-1: Kd = 1.2 nM; IC50 = 20 nM |
| Quantified Difference | MRT-10 is ~250-fold less potent than SANT-1 |
| Conditions | MRT-10: HEK293 cells transiently expressing mouse Smo; SANT-1: Shh-LIGHT2 reporter assay |
Why This Matters
Select MRT-10 when a distinct chemotype (acylthiourea) is required for studying structure-activity relationships or resistance mechanisms, rather than maximal target engagement.
- [1] Manetti F, et al. Mol Pharmacol. 2010 Oct;78(4):658-65. PMID: 20664000. View Source
